Cas no 2098038-01-6 (methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate)

methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate
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- Inchi: 1S/C12H16N2O2/c1-7(2)9-6-10(12(15)16-3)14-11(13-9)8-4-5-8/h6-8H,4-5H2,1-3H3
- InChI Key: ZULZHDKGJYYZAB-UHFFFAOYSA-N
- SMILES: C1(C2CC2)=NC(C(C)C)=CC(C(OC)=O)=N1
methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-8169-0.25g |
methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | M292606-1g |
Methyl 2-Cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 1g |
$ 660.00 | 2022-06-04 | ||
TRC | M292606-100mg |
Methyl 2-Cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1967-8169-0.5g |
methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F1967-8169-2.5g |
methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F1967-8169-5g |
methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F1967-8169-10g |
methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
TRC | M292606-500mg |
Methyl 2-Cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1967-8169-1g |
methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate |
2098038-01-6 | 95%+ | 1g |
$466.0 | 2023-09-06 |
methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate Related Literature
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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5. Book reviews
Additional information on methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate
Methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate (CAS No. 2098038-01-6): A Comprehensive Overview
Methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate, identified by its CAS number 2098038-01-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This pyrimidine derivative has garnered attention due to its structural complexity and potential biological activities, making it a valuable candidate for further research and development.
The molecular structure of methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate features a pyrimidine core substituted with a cyclopropyl group at the 2-position and an isopropyl group at the 6-position. The carboxylate ester at the 4-position adds another layer of functional diversity, enabling various chemical modifications and biological interactions. This unique arrangement of substituents contributes to the compound's distinct pharmacophoric properties, which are crucial for its potential applications in medicinal chemistry.
In recent years, there has been a growing interest in pyrimidine derivatives as scaffolds for developing novel therapeutic agents. Pyrimidines are heterocyclic aromatic compounds that are fundamental components of nucleic acids, making them inherently biologically relevant. The structural features of methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate suggest that it may interact with biological targets in multiple ways, including inhibition of enzymes and modulation of signaling pathways.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research in pharmaceutical chemistry increasingly focuses on identifying molecules that can modulate complex biological processes with high specificity. The structural motifs present in methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate make it a promising candidate for further exploration in this context.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of antiviral, anticancer, and anti-inflammatory agents. For instance, modifications to the pyrimidine ring have been shown to enhance binding affinity to target proteins, leading to more effective therapeutic outcomes. The presence of both cyclopropyl and isopropyl groups in methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate may contribute to its ability to engage with diverse biological targets, offering a multifaceted approach to drug design.
The synthesis of methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate presents both challenges and opportunities for chemists. The need for precise control over reaction conditions and stereochemistry is essential to ensure the desired product integrity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and yield, which is crucial for both academic research and industrial applications.
In addition to its synthetic considerations, the pharmacological evaluation of methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate is a critical area of focus. Preclinical studies are necessary to assess its efficacy, safety profile, and potential side effects before it can be considered for clinical trials. These studies often involve in vitro assays to evaluate interactions with biological targets and in vivo models to assess systemic effects.
The integration of computational chemistry techniques has significantly accelerated the drug discovery process. Molecular modeling and virtual screening allow researchers to predict the binding properties of compounds like methyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate before conducting expensive experimental validations. This approach not only saves time but also provides valuable insights into the structural requirements for optimal biological activity.
The versatility of methyl 2-cyclopropyl-6-(propan-2-y l)pyrimidine -4-carboxy late strong> extends beyond its potential as a lead compound. It can also serve as a building block for generating libraries of derivatives with tailored properties. Such libraries are instrumental in identifying novel analogs with enhanced pharmacological profiles through structure-based drug design strategies.
The future prospects for methyl 2-cycloprop yl -6 -(propan -2 -y l )py rimid ine -4 -car boxy late strong> are promising, given its unique structural features and potential biological activities. Continued research efforts are expected to yield new insights into its pharmacological mechanisms and therapeutic applications. As our understanding of complex biological systems evolves, compounds like this one will play an increasingly important role in addressing global health challenges.
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